molecular formula C14H13ClN2O2 B10968230 2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide

2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide

Cat. No.: B10968230
M. Wt: 276.72 g/mol
InChI Key: NYJHVTCNAGRGLU-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide is an organic compound that features a chlorophenoxy group and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide typically involves the reaction of 3-chlorophenol with 4-pyridinecarboxylic acid, followed by amide bond formation. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(pyridin-4-yl)propanamide
  • 2-(3-bromophenoxy)-N-(pyridin-4-yl)propanamide
  • 2-(3-chlorophenoxy)-N-(pyridin-3-yl)propanamide

Uniqueness

2-(3-chlorophenoxy)-N-(pyridin-4-yl)propanamide is unique due to its specific structural features, such as the position of the chlorophenoxy group and the pyridinyl group

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C14H13ClN2O2/c1-10(19-13-4-2-3-11(15)9-13)14(18)17-12-5-7-16-8-6-12/h2-10H,1H3,(H,16,17,18)

InChI Key

NYJHVTCNAGRGLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NC=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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